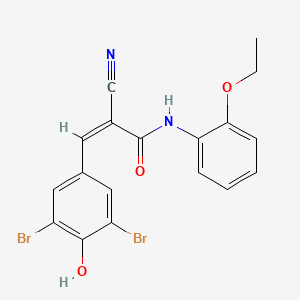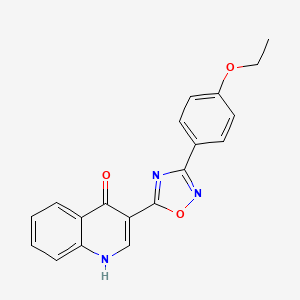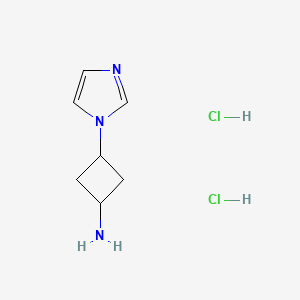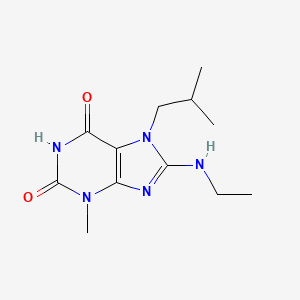
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as TCS 1102, is a synthetic compound that belongs to the family of enamide derivatives. It was first synthesized in 2010 by scientists at the University of Bath, UK, as a potential drug candidate for the treatment of cancer and other diseases. Since then, it has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves the inhibition of Hsp90, a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound 1102 destabilizes these proteins, leading to their degradation and ultimately causing cancer cell death. In addition, this compound 1102 also inhibits the activity of another protein called Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound 1102 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases such as rheumatoid arthritis and macular degeneration. This compound 1102 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 is its high potency and selectivity for Hsp90 inhibition. This makes it a promising drug candidate for the treatment of cancer and other diseases. However, its synthesis is complex and requires several steps, which may limit its availability and scalability for large-scale production. In addition, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.
Future Directions
There are several future directions for research on (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102. One area of focus is the optimization of its synthesis and formulation for clinical use. Another area of focus is the development of biomarkers to predict patient response to treatment, which could help to personalize therapy and improve patient outcomes. In addition, further studies are needed to explore its potential applications in other diseases and to understand its mechanism of action in more detail. Overall, this compound 1102 represents a promising drug candidate for the treatment of cancer and other diseases, and further research is needed to fully realize its potential.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves a series of chemical reactions that start from commercially available starting materials. The first step is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-ethoxyaniline to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to form the enamide precursor, which is finally reacted with acetic anhydride and a base to yield this compound 1102 in high yield and purity.
Scientific Research Applications
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has been the subject of extensive scientific research, exploring its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound 1102 has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of a protein called Hsp90, which is essential for the growth and survival of cancer cells.
properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N2O3/c1-2-25-16-6-4-3-5-15(16)22-18(24)12(10-21)7-11-8-13(19)17(23)14(20)9-11/h3-9,23H,2H2,1H3,(H,22,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHFDPHBXOJZJK-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2701575.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2701576.png)
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)
![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)
